REACTION_CXSMILES
|
B.C1COCC1.[CH:7]1([S:12][CH2:13][C:14]2[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=2)[CH2:11][CH2:10][CH2:9][CH2:8]1.CO>C1COCC1>[CH:7]1([S:12][CH2:13][C:14]2[CH:15]=[CH:16][C:17]([CH2:18][NH2:19])=[CH:20][CH:21]=2)[CH2:8][CH2:9][CH2:10][CH2:11]1 |f:0.1|
|
Name
|
|
Quantity
|
13.6 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
4-(cyclopentylthiomethyl)-benzonitrile
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)SCC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stir vigorously until gas evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
Concentrate in vacuo
|
Type
|
CUSTOM
|
Details
|
purify the crude mixture by SCX chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)SCC1=CC=C(CN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.86 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |